molecular formula C21H14N4S B2636302 (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile CAS No. 1017500-43-4

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B2636302
CAS No.: 1017500-43-4
M. Wt: 354.43
InChI Key: ITBJQDNUPHPYIB-GZTJUZNOSA-N
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Description

The compound (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a pyrazole-thiazole hybrid scaffold. Its structure includes:

  • A 3-phenyl-1H-pyrazole moiety at position 3 of the acrylonitrile backbone.
  • A 4-phenyl-1,3-thiazole group at position 2.
  • An E-configuration across the prop-2-enenitrile double bond, which influences molecular geometry and electronic properties.

Properties

IUPAC Name

(E)-3-(5-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4S/c22-12-17(21-24-19(14-26-21)15-7-3-1-4-8-15)11-18-13-23-25-20(18)16-9-5-2-6-10-16/h1-11,13-14H,(H,23,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJQDNUPHPYIB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(NN=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of pyrazole and thiazole exhibit significant activity against various cancer cell lines. For instance, the compound has been shown to inhibit specific protein kinases involved in tumor proliferation, making it a candidate for developing novel anticancer therapies .

Case Study: Inhibition of Protein Kinases

A study demonstrated that similar compounds could inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in tumor growth and angiogenesis. The dual inhibition mechanism suggests that (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile could be effective in treating proliferative diseases such as tumors .

Antimicrobial Properties

The thiazole moiety in the compound has been linked to antimicrobial activity. Research has shown that thiazole derivatives can exhibit antibacterial effects against various strains of bacteria. A comprehensive study highlighted several synthesized thiazole derivatives that demonstrated moderate to high antibacterial efficacy .

Data Table: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity Level
2-(4-methyl piperazine-1-yl)-N-(4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl)acetamideModerate
1-(4-Chlorophenyl)thiazol-4-yliumHigh
4-(6-amino-3,5-dicyano)thiazoleSignificant

Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the application of pyrazole and thiazole derivatives in organic electronics, particularly in OLEDs. The unique electronic properties of these compounds make them suitable for use as emissive materials in OLED devices. The incorporation of this compound in OLED formulations has shown promising results in enhancing device efficiency and stability .

Case Study: Performance in OLEDs

A study conducted on OLED devices incorporating similar pyrazole-thiazole compounds revealed improved luminous efficiency and reduced operating voltage compared to traditional materials. The findings suggest that such compounds could play a significant role in the future development of energy-efficient lighting solutions .

Mechanism of Action

The mechanism of action of (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues with α,β-Unsaturated Acrylonitrile Backbones

(a) CCG-63802 and CCG-63808
  • Structure : These compounds share the acrylonitrile core but incorporate benzothiazole and pyrido[1,2-a]pyrimidin-4-one groups instead of pyrazole-thiazole systems.
  • Activity : Both act as covalent inhibitors of RGS4 via their α,β-unsaturated nitrile group, which reacts with cysteine residues in the RGS domain. Their reactivity limits cellular specificity but provides insights into RGS domain druggability .
(b) (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • Structure: Features a nitroanilino substituent instead of the pyrazole ring.
  • However, this may reduce metabolic stability compared to the phenyl-substituted target compound .
(c) (E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]prop-2-enenitrile
  • Structure : Differs by 4-fluorophenyl (thiazole) and 4-methoxyphenyl (pyrazole) substituents.
  • Impact : The fluorine atom enhances lipophilicity and bioavailability, while the methoxy group introduces steric and electronic effects that could modulate binding affinity .

Table 1: Structural and Electronic Comparison of Acrylonitrile Derivatives

Compound Key Substituents Electrophilicity Biological Target Reference
Target Compound 3-phenylpyrazole, 4-phenylthiazole Moderate Not reported
CCG-63802 Benzothiazole, pyrido-pyrimidinone High RGS4 inhibitor
(E)-3-(2-fluoro-5-nitroanilino)... Nitroanilino, 4-phenylthiazole High Not reported
(E)-2-[4-(4-F-phenyl)thiazole]... 4-F-phenylthiazole, 4-MeO-phenyl Moderate Not reported

Thiazole-Containing Analogues

(a) Thiazole-1,3,4-oxadiazole Hybrids
  • Structure : Synthesized via cyclodehydrogenation of thiazole-hydrazides with acids, yielding oxadiazole rings instead of acrylonitrile groups.
  • Activity : Demonstrated cytotoxicity, suggesting the thiazole moiety contributes to anticancer activity. However, the absence of the acrylonitrile group limits covalent binding mechanisms .
(b) Thiazole-Hydrazones (e.g., 5a-d in )
  • Structure : Combine thiazole with hydrazone linkages instead of pyrazole-acrylonitrile systems.

Pyrazole Derivatives

(a) (2E)-Ethyl 3-[3-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoate
  • Structure: Replaces the thiazole and acrylonitrile groups with an ester-functionalized propenoate.
  • Synthesis : Prepared via Horner-Wadsworth-Emmons reaction, highlighting the versatility of pyrazole intermediates in generating diverse analogues .
(b) 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
  • Structure : Substitutes acrylonitrile with a propynyl group and introduces a benzothiazole ring.
  • Properties : The propynyl group may enable click chemistry applications, unlike the target compound’s acrylonitrile .

Physicochemical and Computational Insights

  • Molecular Packing: Compounds with diphenylamino-substituted acrylonitriles (e.g., ’s Compound I) exhibit strong π-π interactions in the solid state, a feature likely shared by the target compound due to its phenyl-rich structure .
  • DFT Studies : and used Gaussian09 to analyze HOMO-LUMO gaps and solvent effects. The target compound’s electron-deficient acrylonitrile group may lower its LUMO energy, enhancing charge-transfer interactions .

Biological Activity

The compound (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a member of the pyrazole and thiazole family, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H16N4S\text{C}_{20}\text{H}_{16}\text{N}_4\text{S}

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of pyrazole and thiazole have exhibited significant activity against various bacterial strains.

CompoundBacterial StrainsInhibition Zone (mm)
Pyrazole Derivative AE. coli, S. aureus15 - 20
Thiazole Derivative BBacillus subtilis, Pseudomonas aeruginosa18 - 22

The compound is hypothesized to possess similar antimicrobial effects due to its structural analogies with these derivatives .

2. Anti-inflammatory Activity

Compounds containing pyrazole and thiazole moieties have been reported to exhibit anti-inflammatory effects. For example, studies have shown that certain pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound X76% at 1 µM86% at 1 µM
Compound Y61% at 10 µM93% at 10 µM

These findings suggest that this compound may also exert similar anti-inflammatory properties .

3. Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain pyrazoles exhibit cytotoxicity against various cancer cell lines, including breast cancer and prostate cancer cells.

Cell LineGI50 (µM)
MCF7 (Breast)4.19
PC3 (Prostate)5.60

The compound's structure suggests potential interactions with cellular pathways involved in cancer progression, making it a candidate for further investigation in anticancer drug development .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell signaling.
  • Receptor Modulation : The compound may interact with specific receptors that regulate inflammation and cell proliferation.
  • Oxidative Stress Reduction : The antioxidant properties of related compounds suggest that this compound could mitigate oxidative stress in cells, contributing to its anti-inflammatory and anticancer effects .

Case Studies

A recent study explored the synthesis and biological evaluation of a series of pyrazole derivatives, including those structurally related to (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenythiazol). These derivatives were tested for their efficacy in inhibiting cancer cell lines and showed promising results comparable to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (2E)-3-(3-phenyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, and how can reaction conditions be optimized for key intermediates?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of substituted pyrazole and thiazole precursors. For example, pyrazole derivatives can be synthesized via cyclocondensation of hydrazines with β-keto esters or aldehydes under acidic conditions . Thiazole moieties are often constructed using Hantzsch thiazole synthesis, involving α-haloketones and thioureas . The final coupling of these fragments may involve Knoevenagel condensation to form the α,β-unsaturated nitrile backbone. Optimization of reaction temperature (e.g., 60–80°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., piperidine for Knoevenagel) is critical to improving yields and stereoselectivity .

Q. How can the absolute configuration of the compound be confirmed using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like chloroform/hexane. Diffraction data are collected using a Mo-Kα radiation source (λ = 0.71073 Å) on instruments such as the Agilent SuperNova Dual diffractometer. Absorption corrections (e.g., multi-scan using CrysAlis PRO) and refinement with SHELXL yield R-factors < 0.05 for high confidence in bond lengths, angles, and E/Z configurations . For example, the (2E) configuration is confirmed by dihedral angles between the pyrazole and thiazole planes (e.g., 85–90°) .

Advanced Research Questions

Q. How can stereochemical control (E/Z selectivity) be achieved during the formation of the α,β-unsaturated nitrile moiety?

  • Methodological Answer : The E configuration is thermodynamically favored due to steric hindrance between the bulky pyrazole and thiazole groups. Kinetic control via low-temperature reactions (e.g., 0–5°C) and polar aprotic solvents (e.g., DMF) can stabilize the transition state. Monitoring by HPLC or NMR during synthesis helps track isomer ratios. For instance, in similar systems, E/Z ratios > 9:1 are reported under optimized conditions .

Q. What spectroscopic techniques are most reliable for distinguishing structural isomers or tautomeric forms of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can resolve tautomers (e.g., pyrazole NH proton at δ 12–14 ppm) and confirm substitution patterns (e.g., aromatic protons split into doublets for para-substituted phenyl groups). 13^{13}C NMR identifies nitrile carbons at δ 115–120 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., C24_{24}H16_{16}N4_{4}S requires m/z 392.1098) and fragments (e.g., loss of CN group at m/z 365).
  • IR : Stretching vibrations for C≡N (~2220 cm1^{-1}) and C=C (~1600 cm1^{-1}) confirm the α,β-unsaturated nitrile .

Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s reactivity or supramolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO may explain its reactivity toward nucleophiles. Non-covalent interactions (e.g., π-π stacking between phenyl groups) are modeled using Hirshfeld surface analysis, correlating with SC-XRD data .

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Systematic studies should:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Use standardized assays (e.g., IC50_{50} in kinase inhibition) with positive controls.
  • Perform SAR studies by modifying substituents (e.g., replacing phenyl with electron-withdrawing groups) to isolate contributing factors .

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